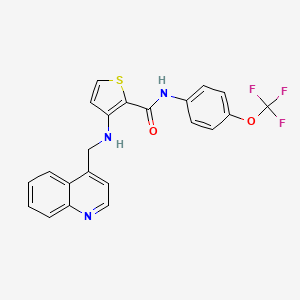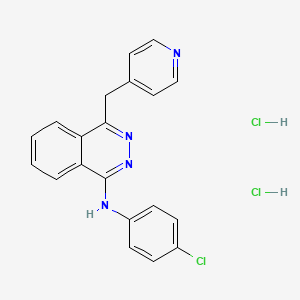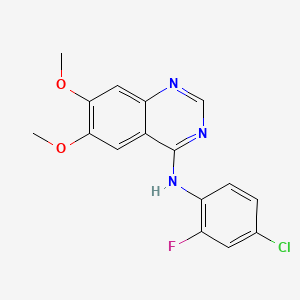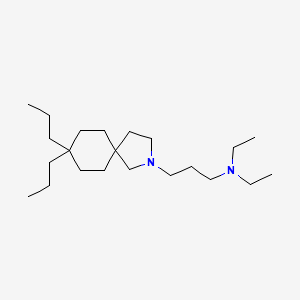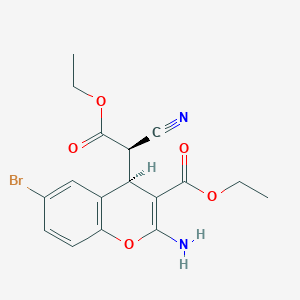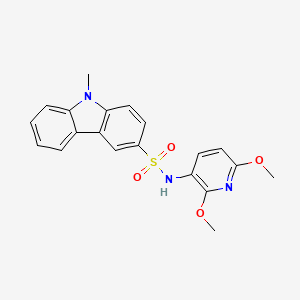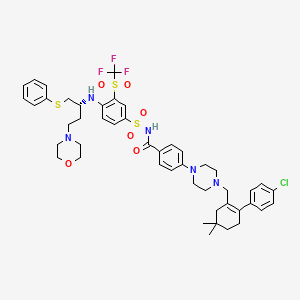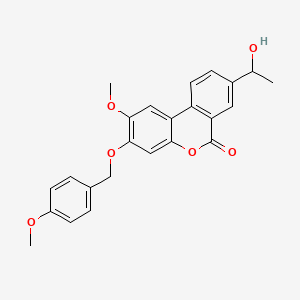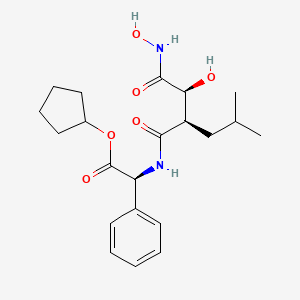
Voreloxin
Vue d'ensemble
Description
Vosaroxin, also known as SNS-595, is an anticancer quinolone-derivative chemotherapeutic agent . It was considered a promising drug for the treatment of acute myeloid leukemia (AML) . It has a naphthyridine core similar to quinolone antibiotics .
Synthesis Analysis
Vosaroxin is minimally metabolized due to its stable quinolone core . The selectivity of vosaroxin for mammalian topoisomerase II was substantiated by the absence of antimicrobial activity in vitro against Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus at vosaroxin concentrations approximately 20-fold higher than the average maximum clinical concentration .Molecular Structure Analysis
Vosaroxin has a “wedge” shape, which is distinct from the planar form of anthracyclines . This supports a mechanistically distinct interaction with DNA .Chemical Reactions Analysis
Vosaroxin causes site-selective DNA damage in G/C-rich sequences , which is characteristic of quinolone-induced DNA damage. In contrast, anthracyclines favor 3′ A at the cleavage site .Physical And Chemical Properties Analysis
Vosaroxin’s quinolone scaffold confers chemical and pharmacologic characteristics distinct from classic topoisomerase II poisons used in AML treatment . Compared with currently approved topoisomerase II inhibitors, vosaroxin is minimally metabolized because of its stable quinolone core .Applications De Recherche Scientifique
Traitement de la leucémie aiguë myéloïde (LAM)
Voreloxin est en cours d'études cliniques pour le traitement de la leucémie aiguë myéloïde (LAM). Il a montré des résultats prometteurs lorsqu'il est utilisé seul et en association avec la cytarabine . Le médicament présente une activité cytotoxique dans les lignées cellulaires de leucémie humaine et in vivo . L'association de this compound et de cytarabine a montré une activité additive ou synergique in vitro et une activité supra-additive in vivo .
Induction de dommages à l'ADN
This compound est un dérivé quinolonique anticancéreux de première génération qui s'intercale dans l'ADN et inhibe la topoisomérase II, induisant des dommages à l'ADN à sites spécifiques . Ce mécanisme d'action est essentiel pour ses propriétés anticancéreuses.
Traitement des tumeurs solides
This compound a été étudié chez des patients atteints de tumeurs solides récidivantes/réfractaires . Il a montré un profil de sécurité acceptable avec une activité clinique chez ces patients. La dose maximale tolérée a été jugée dépendante du schéma posologique .
Induction de l'apoptose
This compound induit l'apoptose, un processus de mort cellulaire programmée, ce qui est un effet souhaitable dans le traitement du cancer .
Effet synergique avec d'autres médicaments
This compound s'est avéré agir de manière synergique avec la cytarabine in vitro, renforçant l'activité de l'un ou l'autre agent seul . Cette propriété en fait un candidat potentiel pour une thérapie combinée dans le traitement du cancer.
Traitement du cancer de l'ovaire résistant au platine
This compound est en phase terminale d'essais cliniques de phase 2 pour le traitement du cancer de l'ovaire résistant au platine . Cela indique son application potentielle dans le traitement du cancer de l'ovaire résistant à la chimiothérapie à base de platine.
Mécanisme D'action
Voreloxin, also known as Vosaroxin, is a first-in-class anticancer quinolone derivative . This article will cover its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
This compound primarily targets Topoisomerase II , a critical enzyme for DNA replication, transcription, and chromosome segregation . Topoisomerase II is a well-validated target of anti-neoplastic drugs .
Mode of Action
This compound operates by intercalating DNA and poisoning Topoisomerase II . This interaction leads to the induction of site-selective DNA double-strand breaks . The intercalation of DNA is a crucial aspect of this compound’s activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves DNA replication. By intercalating DNA and inhibiting Topoisomerase II, this compound disrupts the normal process of DNA replication . This disruption leads to DNA double-strand breaks and apoptosis .
Pharmacokinetics
This compound exhibits low clearance (2 L/h/m^2), a long terminal half-life (22 hours), and dose-proportional exposure . These properties impact the bioavailability of the drug, influencing its efficacy and potential side effects.
Result of Action
The action of this compound results in DNA double-strand breaks, leading to G2 arrest and cell death by apoptosis . This action is site-selective, causing damage at specific locations within the DNA .
Action Environment
The environment can influence the action of this compound. For example, in vitro and in vivo studies have shown that this compound exhibits cytotoxic activity in human leukemia cell lines and in vivo . The drug’s activity can be additive or synergistic in vitro and supra-additive in vivo
Orientations Futures
Propriétés
IUPAC Name |
7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFZXJXZHRNAQ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938662 | |
| Record name | Vosaroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175414-77-4 | |
| Record name | Vosaroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vosaroxin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vosaroxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vosaroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOSAROXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Vosaroxin exerts its anticancer activity by intercalating into DNA and inhibiting topoisomerase II. This dual mechanism disrupts DNA replication and repair processes, leading to G2/M cell cycle arrest and ultimately inducing apoptosis in cancer cells [, , , , ].
A: While both Vosaroxin and anthracyclines target topoisomerase II, Vosaroxin exhibits a distinct mechanism. Unlike anthracyclines, Vosaroxin acts as an intercalating poison, directly inhibiting topoisomerase II without generating reactive oxygen species [, ]. This difference contributes to Vosaroxin’s potentially favorable cardiac safety profile compared to anthracyclines.
A: The molecular formula of Vosaroxin is C22H17FN4O6, and its molecular weight is 452.4 g/mol [].
A: Vosaroxin is primarily being investigated for its potential in treating acute myeloid leukemia (AML), particularly in relapsed or refractory cases and in older adult patients [, , , , , , , , , , , ].
A: The VALOR trial, a phase 3 study, investigated Vosaroxin in combination with cytarabine for R/R AML. While the trial did not meet its primary overall survival endpoint in the overall study population, it showed improved overall survival and higher CR rates in patients over 60 years old compared to cytarabine alone [, , , ].
A: Within the VALOR trial, older patients (≥60 years old), particularly those with early relapse, experienced improved outcomes with Vosaroxin plus cytarabine compared to cytarabine alone [, , ].
A: Beyond cytarabine, researchers are investigating Vosaroxin's potential synergy with other agents for AML treatment, including decitabine, venetoclax, tyrosine kinase inhibitors, hypomethylating agents, and immunotherapeutic agents [, , ].
A: Common adverse effects observed in clinical trials of Vosaroxin included thrombocytopenia, febrile neutropenia, anemia, neutropenia, sepsis, pneumonia, stomatitis, and hypokalemia []. Oral mucositis was also a notable adverse effect, and strategies like oral cryotherapy were explored to mitigate this [].
A: Preclinical and clinical data suggest that Vosaroxin has a lower risk of cardiotoxicity compared to anthracyclines. This difference is attributed to Vosaroxin’s distinct mechanism of action, which does not involve the generation of reactive oxygen species [, , , , ].
A: While specific resistance mechanisms to Vosaroxin in AML are not fully elucidated in the provided abstracts, research has identified that Vosaroxin is not a substrate for P-glycoprotein, a common mediator of multidrug resistance [, , ]. This characteristic suggests that Vosaroxin might retain activity in AML cases resistant to other drugs due to P-glycoprotein overexpression.
ANone: Ongoing research on Vosaroxin includes:
- Optimizing dose and schedule: Identifying the most effective and tolerable dose and schedule for different AML patient populations [, ].
- Developing predictive biomarkers: Investigating potential biomarkers that could predict Vosaroxin response and guide personalized treatment strategies [].
- Exploring combination therapies: Evaluating synergistic combinations of Vosaroxin with other agents, including targeted therapies and immunotherapies, to enhance efficacy [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
